molecular formula C22H21N3O4 B11466761 6-(2,4-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2,4-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11466761
M. Wt: 391.4 g/mol
InChI Key: GGBIGDHXKYLBQW-UHFFFAOYSA-N
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Description

6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 5,6-diarylpyrrolo[3,4-d]pyrimidine-2,4-diones can be catalyzed by ruthenium (II) complexes with N-heterocyclic carbenes (NHC) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Manganese (IV) oxide is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O4/c1-23-17-13-25(16-11-10-15(28-3)12-18(16)29-4)20(14-8-6-5-7-9-14)19(17)21(26)24(2)22(23)27/h5-13H,1-4H3

InChI Key

GGBIGDHXKYLBQW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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